N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that features a trifluoromethyl group, a triazolopyridazine ring, and a piperidine carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, which is achieved through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group is often accomplished using trifluoromethylation reagents under controlled conditions. The final steps involve coupling the triazolopyridazine intermediate with the piperidine carboxamide and acetamidophenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their stability and reactivity.
Triazolopyridazines: Compounds with this core structure are often studied for their diverse biological activities.
Piperidine carboxamides: These compounds are commonly found in pharmaceuticals due to their favorable pharmacokinetic properties.
Uniqueness
N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the triazolopyridazine core provides a versatile scaffold for drug design.
This compound’s distinct combination of functional groups and structural motifs makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H20F3N7O2 |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H20F3N7O2/c1-12(31)24-14-2-4-15(5-3-14)25-18(32)13-8-10-29(11-9-13)17-7-6-16-26-27-19(20(21,22)23)30(16)28-17/h2-7,13H,8-11H2,1H3,(H,24,31)(H,25,32) |
InChI Key |
RBIWIXMLUHNXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
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